molecular formula C20H18N2O2 B12740086 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one CAS No. 88389-55-3

10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12740086
CAS No.: 88389-55-3
M. Wt: 318.4 g/mol
InChI Key: HXOMVVUPMXRASG-UHFFFAOYSA-N
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Description

10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indenoquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the morpholinyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the quinoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Indenoquinolines: Compounds with similar core structures but different substituents.

    Morpholinyl Derivatives: Compounds containing the morpholinyl group attached to different core structures.

Uniqueness

10,10a-Dihydro-10-(4-morpholinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of the indenoquinoline core and the morpholinyl substituent, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

88389-55-3

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

10-morpholin-4-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C20H18N2O2/c23-20-14-6-2-1-5-13(14)18-17(20)19(22-9-11-24-12-10-22)15-7-3-4-8-16(15)21-18/h1-8,17,19H,9-12H2

InChI Key

HXOMVVUPMXRASG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O

Origin of Product

United States

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